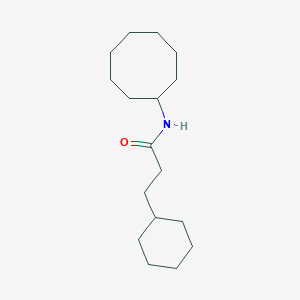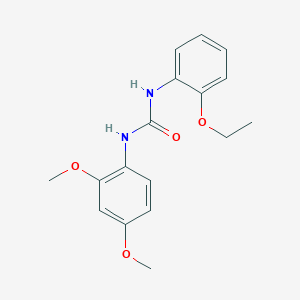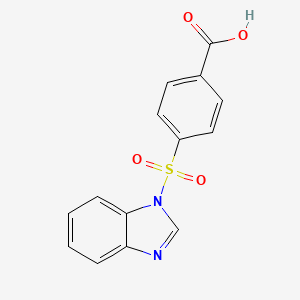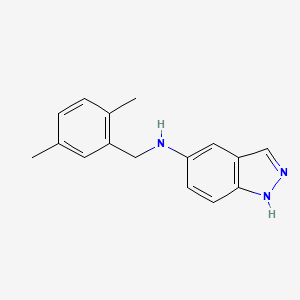![molecular formula C21H20N2O3 B5784669 2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinoline and isoindole derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives showcases a method involving the Friedlander reaction, starting from 2-arylidene-3-oxobutanenitrile derivatives (Han et al., 2015). This type of synthesis underscores the complexity and creativity required in organic synthesis to construct such intricate molecules.
Molecular Structure Analysis
Molecular structure elucidation of similar compounds is typically achieved through advanced spectroscopic techniques, including NMR, MS, and XRD analyses. The crystal and molecular structure of certain derivatives, such as 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione, have been detailed, providing insights into the 3D arrangement of atoms and the molecular geometry that influences the compound's reactivity and properties (Han et al., 2015).
Chemical Reactions and Properties
The chemical behavior of these compounds under various conditions can reveal much about their reactivity. For example, the electrosynthesis of quinolinones and dihydroquinolinones demonstrates how electrochemical methods can be employed to generate complex heterocyclic structures, which might share mechanistic pathways or reactivity trends with the compound (Batanero & Barba, 2003).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. While specific details on "2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione" were not directly found, analogous studies on related compounds provide a foundation for predicting physical characteristics.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and photostability, govern the interactions and stability of the compound under study. The electrosynthetic approach to create chloro-substituted quinolinones hints at the potential electrochemical properties and stability of similar molecules (Batanero & Barba, 2003). These properties are essential for designing molecules with desired reactivity and stability profiles.
属性
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19(22-13-5-8-15-7-1-4-11-18(15)22)12-6-14-23-20(25)16-9-2-3-10-17(16)21(23)26/h1-4,7,9-11H,5-6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGKGWPGEBASCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)


![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

![4-(4-benzyl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5784642.png)

![ethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5784651.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)


![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)